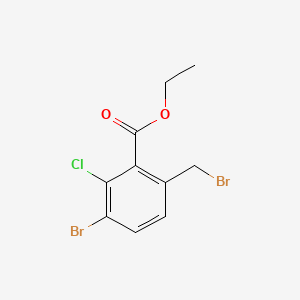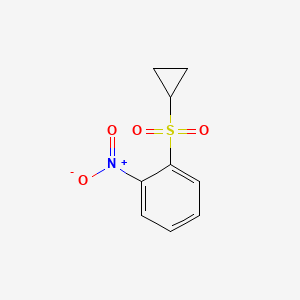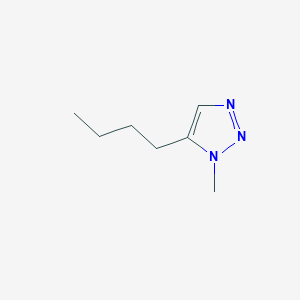
2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile typically involves the formation of the triazole ring followed by the introduction of the nitro and nitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1H-1,2,4-triazole with a suitable nitrile precursor in the presence of a catalyst can yield the desired compound. The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of continuous-flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile is primarily related to its ability to interact with biological targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death. The nitro group can also participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid: Another triazole derivative with similar synthetic routes and applications.
3-methyl-1H-1,2,4-triazole: A simpler triazole compound used as a precursor in the synthesis of more complex derivatives.
Uniqueness
2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile is unique due to the presence of both the nitro and nitrile groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H7N5O2 |
|---|---|
Peso molecular |
229.19 g/mol |
Nombre IUPAC |
2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrobenzonitrile |
InChI |
InChI=1S/C10H7N5O2/c1-7-12-6-14(13-7)10-3-2-9(15(16)17)4-8(10)5-11/h2-4,6H,1H3 |
Clave InChI |
DLDKXXZSSWORDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene](/img/structure/B13706706.png)
![Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate](/img/structure/B13706723.png)



![3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate](/img/structure/B13706748.png)

![methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate](/img/structure/B13706761.png)
![N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706769.png)
![(2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride](/img/structure/B13706771.png)
![4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706774.png)



